o-((2-Hydroxyethyl)amino)phenol sulphate
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Overview
Description
O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE: is an organic compound with the molecular formula C8H13NO6S and a molecular weight of 251.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyethylamino group attached to a phenol ring, which is further sulfated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE typically involves the reaction of 2-aminophenol with ethylene oxide to form 2-(2-hydroxyethylamino)phenol . This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions generally include:
-
Reaction of 2-aminophenol with ethylene oxide
Temperature: 50-70°C
Solvent: Water or ethanol
Catalyst: None required
-
Sulfation of 2-(2-hydroxyethylamino)phenol
Temperature: 0-5°C
Reagent: Concentrated sulfuric acid
Solvent: None required
Industrial Production Methods
Industrial production of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, room temperature
-
Reduction
Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium, elevated temperature
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Alkylated or acylated phenol derivatives
Scientific Research Applications
O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of hair dyes and cosmetic products due to its coloring properties.
Mechanism of Action
The mechanism of action of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethylamino)phenol
- 2-Aminophenol
- 4-(2-Hydroxyethylamino)phenol
Comparison
O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE is unique due to its sulfated structure, which enhances its solubility and reactivity compared to non-sulfated analogs. This makes it more suitable for applications in aqueous environments and increases its effectiveness in certain biochemical assays .
Properties
CAS No. |
43100-74-9 |
---|---|
Molecular Formula |
C8H13NO6S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C8H11NO2.H2O4S/c10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h1-4,9-11H,5-6H2;(H2,1,2,3,4) |
InChI Key |
LBORBJWFQPAQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O |
Related CAS |
83732-79-0 |
Origin of Product |
United States |
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